

Application Notes and Protocols: [Orn5]-URP

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Compound of Interest

Compound Name: [Orn5]-URP

Cat. No.: B15570194

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Product Description

[Orn5]-URP is a synthetic peptide analog of Urotensin-II-Related Peptide (URP). It is a potent and selective pure antagonist for the Urotensin-II receptor (UT), a G protein-coupled receptor (GPCR).[1][2][3] Unlike some other UT receptor ligands that exhibit partial agonism, **[Orn5]-URP** is distinguished by its lack of any agonist activity, making it a valuable tool for studying the physiological and pathological roles of the urotensinergeric system.[1][2] It competitively inhibits the binding of natural agonists Urotensin-II (U-II) and URP, thereby blocking their downstream signaling pathways.[1]

Chemical Properties:

- Molecular Formula: C₄₈H₆₂N₁₀O₁₀S₂
- Molecular Weight: 1003.2 g/mol
- CAS Number: 782485-03-4[2]

Commercial Suppliers

The following is a list of known commercial suppliers for **[Orn5]-URP**. Availability may vary.

Supplier	Catalog Number	Notes
MedchemExpress	HY-P1167	Available for research use.
R&D Systems	Previously sold, but has been withdrawn for commercial reasons.	

Quantitative Pharmacological Data

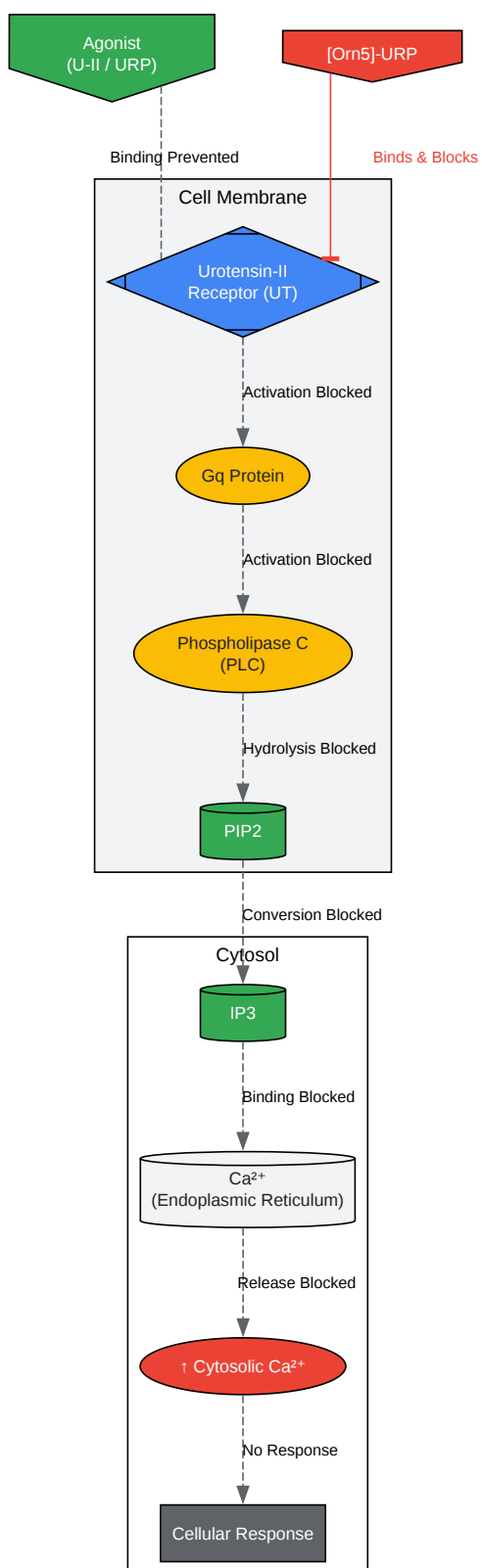
[Orn5]-URP has been characterized in various in vitro assays to determine its affinity and functional potency at the UT receptor.

Parameter	Value	Assay System	Reference
pEC50	7.24	Inhibition of U-II in rat aorta ring assay.	[2]
EC50	~57.5 nM	Calculated from pEC50.	
Binding Affinity	High	Competitive displacement of [¹²⁵ I]URP in rat cortical astrocytes.[1][3]	[1]
Functional Activity	Pure Antagonist	No agonist activity observed in calcium mobilization assays in rat astrocytes.[1][3]	[1]

Mechanism of Action and Signaling Pathway

The Urotensin-II receptor (UT) is a Gq-coupled GPCR. The binding of endogenous agonists like U-II or URP initiates a signaling cascade resulting in an increase in intracellular calcium.

[Orn5]-URP acts by competitively binding to the UT receptor, preventing agonist binding and thus inhibiting the entire downstream pathway.



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Caption: Antagonistic action of [Orn5]-URP on the UT receptor signaling pathway.

Experimental Protocols

This protocol details how to measure the inhibitory effect of **[Orn5]-URP** on agonist-induced calcium mobilization in cells expressing the UT receptor.

A. Materials and Reagents

- Cells: HEK293, CHO, or other suitable host cells stably expressing the human Urotensin-II receptor (UT). Rat astrocytes can also be used for native receptor studies.[\[1\]](#)
- Peptides: **[Orn5]-URP** (test antagonist), Urotensin-II or URP (control agonist).
- Assay Plate: Black-wall, clear-bottom 96-well or 384-well microplates.[\[4\]](#)
- Culture Medium: DMEM or Ham's F12 supplemented with 10% FBS, and appropriate selection antibiotics.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.[\[5\]](#)
- Probenecid: (Optional, but recommended) To prevent dye leakage from cells.
- Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence reading with automated injection.[\[6\]](#)

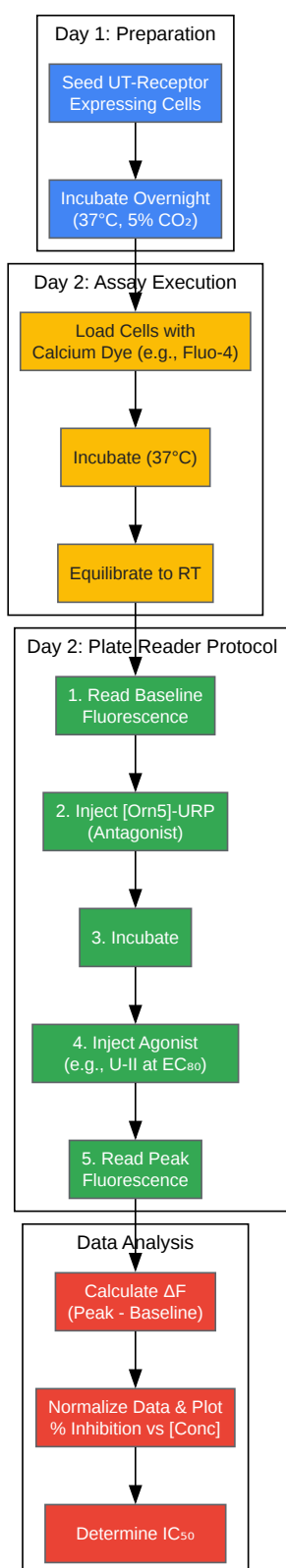
B. Experimental Procedure

- Cell Seeding:
 - The day before the assay, seed the UT-expressing cells into the microplate at a density of 40,000–80,000 cells/well (for 96-well format).[\[5\]](#)
 - Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[\[5\]](#)
- Dye Loading:

- Prepare a loading solution of Fluo-4 AM (e.g., 4 μ M) in Assay Buffer. If used, add probenecid to a final concentration of 2.5 mM.[\[4\]](#)[\[5\]](#)
- Aspirate the culture medium from the cell plate.
- Add 100 μ L of the dye loading solution to each well.
- Incubate the plate for 45-60 minutes at 37°C, protected from light.[\[4\]](#)[\[7\]](#)
- Allow the plate to equilibrate to room temperature for 15-30 minutes before measurement.
[\[5\]](#)
- Compound Preparation:
 - Prepare a stock solution of **[Orn5]-URP** in a suitable solvent (e.g., DMSO or water).
 - Perform serial dilutions of **[Orn5]-URP** in Assay Buffer to create a range of concentrations (e.g., 10x final concentration).
 - Prepare the agonist (U-II or URP) at a concentration corresponding to its EC₈₀ (the concentration that gives 80% of the maximal response). This concentration should be determined in a prior agonist-mode experiment.[\[7\]](#)
- Fluorescence Measurement:
 - Place the cell plate into the fluorometric plate reader.
 - Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.[\[5\]](#)
 - Antagonist Addition: Inject the prepared **[Orn5]-URP** dilutions into the respective wells and incubate for a predetermined time (e.g., 5-15 minutes).[\[5\]](#)
 - Agonist Challenge: Inject the EC₈₀ concentration of the agonist (U-II or URP) into all wells.
 - Signal Recording: Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.[\[5\]](#)

C. Data Analysis

- Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition for each well.
- Normalize the data: Express the response in each **[Orn5]-URP**-treated well as a percentage of the response in the control wells (agonist only, 0% inhibition).
- Plot the percent inhibition against the logarithm of the **[Orn5]-URP** concentration.
- Fit the data to a four-parameter logistic equation to determine the IC_{50} value for **[Orn5]-URP**.



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Caption: Workflow for the **[Orn5]-URP** antagonist calcium mobilization assay.

This protocol provides a framework for determining the binding affinity (K_i) of **[Orn5]-URP**.

A. Materials

- Membranes: Prepare membranes from cells or tissues expressing the UT receptor.
- Radioligand: [125 I]URP or [125 I]U-II.[\[1\]](#)
- Test Ligand: **[Orn5]-URP**.
- Non-specific Ligand: High concentration of unlabeled U-II or URP (e.g., 1 μ M) to determine non-specific binding.
- Binding Buffer: E.g., 50 mM Tris-HCl, 5 mM $MgCl_2$, 0.1% BSA, pH 7.4.
- Filtration System: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
- Scintillation Counter: For measuring radioactivity.

B. Procedure

- In a 96-well plate, combine the following in order: Binding Buffer, cell membranes (20-50 μ g protein), serial dilutions of **[Orn5]-URP**, and a fixed concentration of [125 I]URP (near its K_d).
- For total binding wells, add buffer instead of **[Orn5]-URP**.
- For non-specific binding wells, add the high concentration of unlabeled U-II.
- Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
- Rapidly filter the reaction mixture through the glass fiber filters using the cell harvester.
- Wash the filters three times with ice-cold Binding Buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.

C. Data Analysis

- Calculate specific binding by subtracting non-specific counts from total counts.

- Plot the percentage of specific binding against the logarithm of the [Orn5]-URP concentration.
- Fit the data to a one-site competition curve to determine the IC_{50} .
- Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

General Handling and Storage

- Solubility: For hydrophobic peptides, first attempt to dissolve in a small amount of an organic solvent like DMSO, then dilute with water or buffer to the desired concentration.^[2]
- Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted in solution, aliquot to avoid repeated freeze-thaw cycles and store at -80°C. Follow supplier-specific guidelines for long-term stability.

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